trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17555162
InChI: InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1
SMILES:
Molecular Formula: C9H12ClFN2O
Molecular Weight: 218.65 g/mol

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride

CAS No.:

Cat. No.: VC17555162

Molecular Formula: C9H12ClFN2O

Molecular Weight: 218.65 g/mol

* For research use only. Not for human or veterinary use.

trans-2-Amino-4-(2-fluoropyridin-3-yl)cyclobutanol hydrochloride -

Specification

Molecular Formula C9H12ClFN2O
Molecular Weight 218.65 g/mol
IUPAC Name (1R,2R)-2-amino-4-(2-fluoropyridin-3-yl)cyclobutan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H11FN2O.ClH/c10-9-5(2-1-3-12-9)6-4-7(11)8(6)13;/h1-3,6-8,13H,4,11H2;1H/t6?,7-,8-;/m1./s1
Standard InChI Key ZMKQCUKDSIGCDQ-RUKKYGQISA-N
Isomeric SMILES C1[C@H]([C@@H](C1C2=C(N=CC=C2)F)O)N.Cl
Canonical SMILES C1C(C(C1N)O)C2=C(N=CC=C2)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s backbone consists of a cyclobutanol ring, a four-membered carbocycle with a hydroxyl group. The trans configuration of the amino (–NH2) and hydroxyl (–OH) groups at the 2- and 1-positions, respectively, imposes steric constraints that influence its three-dimensional conformation . The 2-fluoropyridin-3-yl substituent introduces aromaticity and electronegativity, potentially enhancing binding interactions in biological systems.

Molecular Geometry and Stereochemistry

The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with the trans arrangement of functional groups minimizing steric hindrance. Computational modeling of analogous cyclobutanol derivatives suggests a dihedral angle of approximately 25–35° between the amino and hydroxyl groups . Fluorine’s para-directing effects on the pyridine ring may further stabilize intermolecular interactions via halogen bonding or dipole-dipole forces.

Physicochemical Profile

Hypothetical properties derived from structural analogs include:

PropertyValue (Predicted)Basis of Estimation
Molecular Weight246.68 g/molC₉H₁₀FN₂O·HCl
LogP (Partition Coefficient)0.8–1.2Fluoropyridine hydrophobicity
Aqueous Solubility~15 mg/mL (25°C)Hydrochloride salt solubility
pKa (Amino Group)8.5–9.0Cyclic amino alcohols

The hydrochloride salt form improves solubility in polar solvents, a common strategy for enhancing bioavailability in drug discovery .

Synthetic Approaches and Reaction Pathways

While no direct synthesis protocols for this compound are documented in the provided sources, its structure suggests feasible routes using established methods for cyclobutanol derivatives.

Cyclobutane Ring Formation

A [2+2] photocycloaddition between ethylene and a substituted enone could generate the cyclobutane skeleton. For example, ultraviolet irradiation of 2-fluoronicotinoyl chloride and vinyl acetate may yield a cyclobutane intermediate, though stereochemical control remains challenging . Alternative strategies include ring-contraction reactions or enzymatic catalysis, though these methods are less common for fluorinated systems.

Functionalization Strategies

HazardPrecautionary Measure
Skin/Irritation (H315, H319)Use nitrile gloves, eye protection
Acute Toxicity (H301, H311)Work in fume hood
Environmental PersistenceAvoid aqueous release

Storage recommendations include airtight containers under inert gas at –20°C to prevent hydrolysis .

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